molecular formula C11H16N2O B1371718 3-[(Piperidin-3-yloxy)methyl]pyridine CAS No. 933758-64-6

3-[(Piperidin-3-yloxy)methyl]pyridine

Cat. No.: B1371718
CAS No.: 933758-64-6
M. Wt: 192.26 g/mol
InChI Key: NGYNSMZIHJNHSS-UHFFFAOYSA-N
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Description

3-[(Piperidin-3-yloxy)methyl]pyridine is an organic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring substituted with a piperidin-3-yloxy group at the 3-position

Biochemical Analysis

Biochemical Properties

3-[(Piperidin-3-yloxy)methyl]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve hydrogen bonds and van der Waals forces, which help stabilize the complex formed between this compound and its target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound determines its interactions with subcellular components and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine typically involves the reaction of 3-hydroxymethylpyridine with piperidine under specific conditions. One common method includes:

    Starting Materials: 3-hydroxymethylpyridine and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.

    Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used.

    Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- or 4-positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

3-[(Piperidin-3-yloxy)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Piperidin-4-yloxy)methyl]pyridine
  • 3-[(Piperidin-2-yloxy)methyl]pyridine
  • 3-[(Morpholin-4-yloxy)methyl]pyridine

Uniqueness

3-[(Piperidin-3-yloxy)methyl]pyridine is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(piperidin-3-yloxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYNSMZIHJNHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671480
Record name 3-{[(Piperidin-3-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933758-64-6
Record name 3-{[(Piperidin-3-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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